Methyl 2,6-diethoxy-4-formylbenzoate

Description

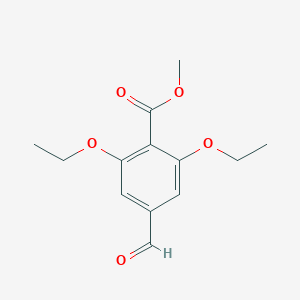

Methyl 2,6-diethoxy-4-formylbenzoate is a substituted benzoate ester characterized by ethoxy groups at the 2- and 6-positions of the aromatic ring and a formyl (-CHO) functional group at the 4-position. This compound belongs to a broader class of benzoate derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The ethoxy substituents confer steric bulk and electron-donating effects, while the formyl group enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization (e.g., nucleophilic additions or condensation reactions).

Properties

Molecular Formula |

C13H16O5 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

methyl 2,6-diethoxy-4-formylbenzoate |

InChI |

InChI=1S/C13H16O5/c1-4-17-10-6-9(8-14)7-11(18-5-2)12(10)13(15)16-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

FULYBMKTULAVLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C(=O)OC)OCC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)

- Structure : Contains a triazine core linked to a methoxy-substituted benzoate ester and a formyl group.

- Key Differences: Substituents: The triazine ring and methoxy groups (vs. ethoxy groups in the target compound) alter steric and electronic profiles. Reactivity: The triazine-amino linkage in 5k enables hydrogen bonding and coordination chemistry, absent in the target compound. Synthesis: Prepared via stepwise nucleophilic substitution on trichlorotriazine, with yields of 90% after column chromatography . Physical Properties: Melting point = 79–82°C; Rf = 0.18 (hexane/EtOAc, 2:1) .

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

- Structure : Similar to 5k but with a bromo substituent adjacent to the formyl group.

- Applications: Brominated analogs are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less relevant to the target compound’s formyl-driven reactivity .

Comparison with Non-Benzoate Esters (Diterpenoid Derivatives)

highlights diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl ester) isolated from Austrocedrus chilensis resin. These compounds differ significantly from Methyl 2,6-diethoxy-4-formylbenzoate:

- Structural Contrasts: Diterpenoids are alicyclic or polycyclic structures, whereas the target compound is aromatic. Functional groups in diterpenoids (e.g., hydroxyl, carboxylic acid esters) prioritize biological activity (e.g., antimicrobial, anti-inflammatory) over synthetic versatility .

- Analytical Behavior: Gas chromatography (GC) retention times for diterpenoids depend on their bicyclic skeletons, while benzoate esters would exhibit distinct elution profiles due to aromaticity and substituent polarity .

Research Implications and Limitations

- Synthesis : The high yields (90%) reported for triazine analogs suggest that similar stepwise methodologies could be adapted for this compound, though ethoxy groups may require modified reaction conditions due to steric demands.

- Functionalization Potential: The formyl group in the target compound positions it as a precursor for Schiff base formation or aldol condensations, contrasting with brominated (5l) or triazine-linked (5k) analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.